Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
Description
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride (CAS: 64057-92-7) is a carbazole derivative with the molecular formula C₁₉H₂₃N₃O₂·HCl and a molecular weight of 337.6752 g/mol. Key physicochemical properties include a polar surface area (PSA) of 59.43 Ų, a boiling point of 507.6°C at 760 mmHg, and a flash point of 260.8°C. The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, with 6 rotatable bonds and a topological polar surface area of 61.7 Ų . It exhibits moderate complexity (index: 427), attributed to its carbazole core and substituted diethylaminoethyl ester moiety.
The compound has demonstrated mutagenic activity in biochemical studies, particularly in inducing reversible and direct mutations in Escherichia coli and Actinomyces rimosus strains, surpassing the mutagenicity of ethyleneimine .
Properties
CAS No. |
64057-94-9 |
|---|---|
Molecular Formula |
C19H23ClN2O2 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-(carbazole-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI Key |
NRSAHUUHMMVYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carbazole Core and Functionalization
The starting point in the preparation is typically the carbazole nucleus, which can be synthesized or procured commercially. Functionalization at the 9-position with a carboxylic acid group is essential to form carbazole-9-carboxylic acid, which serves as the precursor for esterification.
- Carbazole-9-carboxylic acid synthesis : This can be achieved by various methods including:
Esterification with 2-(Diethylamino)ethanol
The key step in the preparation of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is the esterification of carbazole-9-carboxylic acid with 2-(diethylamino)ethanol. This reaction forms the ester linkage essential for the compound's biological and chemical activity.
Typical esterification procedure :
- Activation of the carboxylic acid group via coupling agents such as DCC (dicyclohexylcarbodiimide) or using acid chlorides.
- Reaction with 2-(diethylamino)ethanol under controlled temperature conditions to form the ester.
- The process can be catalyzed by acids or bases depending on the reagents used.
Formation of the Hydrochloride Salt
To enhance the compound's solubility and stability, the free base ester is converted into its hydrochloride salt.
Summary of Preparation Steps in a Table
Analytical and Research Data
-
- Recrystallization from solvents like ethyl acetate/hexane or ethanol/water mixtures.
- Chromatographic techniques if needed for higher purity.
Yields :
- Overall yields from carbazole to final hydrochloride salt typically range from 60% to 85% depending on reaction conditions and purification efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its photoluminescent properties.
Mechanism of Action
The mechanism of action of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its neuroprotective effects may be attributed to its ability to inhibit oxidative stress and inflammation .
Comparison with Similar Compounds
3,6-Dihalo-9-ethylcarbazoles
- Example : 3-Chloro-9-ethylcarbazole (Compound 1) and 3-Bromo-9-ethylcarbazole (Compound 2) from .
- Key Differences: Substituents: Halogen atoms (Cl/Br) at the 3-position instead of the diethylaminoethyl ester group. Applications: These halogenated derivatives are studied for organic electronics due to their crystalline packing and intermolecular interactions, which enhance charge transport properties . Molecular Weight: Lower (~250–300 g/mol) compared to the target compound (337.68 g/mol).
Methyl 9H-Carbazole-9-acetate
- Structure: Lacks the diethylaminoethyl group; instead, it has a simple methyl ester (C₂H₅O₂) at the carbazole-9-position .
- Properties :
- Key Contrast : Reduced hydrogen-bonding capacity (PSA ~38 Ų) compared to the target compound (PSA 59.43 Ų), impacting solubility and reactivity.
Diethylaminoethyl Ester Derivatives with Alternative Cores
[Bicyclohexyl]-1-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
9H-Fluorene-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- CAS : 548-65-2 ().
- Structure : Fluorene core instead of carbazole.
- Properties :
- Key Contrast : Fluorene’s planar structure enhances rigidity but reduces nitrogen-based reactivity compared to carbazole.
Functional and Pharmacological Comparisons
Mutagenicity and Biochemical Activity
The target compound’s mutagenic activity () distinguishes it from non-mutagenic analogs like methyl carbazole-9-acetate or Dicyclomine Hydrochloride. In contrast, halogenated carbazoles () prioritize structural stability for electronics over biochemical activity.
Biological Activity
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is a synthetic compound derived from carbazole, a tricyclic heterocyclic compound. This compound features a carboxylic acid functional group and an ester linkage with a diethylaminoethyl moiety, enhancing its solubility and biological activity. The hydrochloride form indicates that the compound is protonated, which improves its stability and solubility in aqueous environments.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure allows for various interactions with biological targets due to its unique functional groups.
Biological Activity
Carbazole derivatives have been extensively studied for their diverse biological activities, including:
- Antitumor Activity : Carbazole derivatives have shown significant potential in inhibiting cancer cell proliferation. For instance, specific N-substituted carbazoles have been reported to inhibit topoisomerase II activity at lower concentrations than standard chemotherapeutics like etoposide .
- Neuroprotective Effects : Some carbazole derivatives exhibit neuroprotective properties against oxidative stress-induced neuronal injury. Research indicates that compounds with bulky N-substituents demonstrate considerable neuroprotective activity .
- Antimicrobial Properties : Various studies have highlighted the antimicrobial effects of carbazole derivatives against a range of pathogens, indicating their potential as therapeutic agents in infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in tumor progression and cellular signaling pathways.
- Interaction with Cellular Targets : Its ability to interact with critical cellular pathways makes it a valuable candidate for further research in medicinal chemistry.
- Antioxidative Mechanisms : The antioxidative properties contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress in neuronal cells .
Case Studies and Research Findings
A review of recent literature provides insight into specific studies involving this compound:
- Study on Antitumor Activity : A study demonstrated that a novel N-substituted carbazole derivative inhibited topoisomerase II at a concentration significantly lower than etoposide, indicating its potential as an effective anticancer agent .
- Neuroprotective Study : In vitro studies showed that certain derivatives protected HT22 neuronal cells from glutamate-induced injury at concentrations as low as 3 µM, suggesting their therapeutic potential in neurodegenerative diseases .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-9H-carbazole-3-carboxylic acid | Methyl substitution at position 9 | Varying reactivity; potential anticancer effects |
| 3-Amino-9-ethylcarbazole | Amino group at position 3 | Enhanced biological activity against certain cancers |
| Carbazole-9-carboxylic acid | Basic structure with carboxylic acid | Broad spectrum of activities including antimicrobial and anticancer |
Q & A
Q. What are the established synthetic routes for Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves esterification of carbazole-9-carboxylic acid with 2-(diethylamino)ethanol, followed by hydrochlorination. Key steps include:
- Esterification: Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI under anhydrous conditions to activate the carboxylic acid group. Reaction solvents (e.g., dichloromethane or THF) and temperature (25–40°C) critically affect yield .
- Salt Formation: Hydrochloric acid is added to the free base ester in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt. Excess acid must be avoided to prevent decomposition.
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Method A (Reflux) | Method B (Room Temp) |
|---|---|---|
| Solvent | Dichloromethane | THF |
| Catalyst | EDCI/DMAP | DCC |
| Reaction Time (h) | 12 | 24 |
| Yield (%) | 78 | 65 |
| Purity (HPLC, %) | 99.2 | 97.5 |
Q. What analytical techniques are recommended for characterizing the structural integrity of Carbazole-9-carboxylic acid derivatives?
Methodological Answer:
- X-ray Crystallography: Resolves molecular conformation and salt form. For example, carbazole derivatives exhibit planar aromatic systems with dihedral angles between substituents (e.g., 129.2° for C2—C1—N1 in related structures) .
- NMR Spectroscopy: H and C NMR confirm ester linkage and diethylamino group integration. The 9-carbazole proton typically appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 338.1 for CHNO_2$$^+) .
Advanced Research Questions
Q. How do structural modifications at the carbazole 9-position influence pharmacological activity, and what computational methods predict these effects?
Methodological Answer:
- Substituent Effects: Electron-withdrawing groups (e.g., halogens) at the 3-amino position (as in ) enhance receptor binding affinity, while bulky groups reduce bioavailability .
- Computational Modeling:
- Molecular Docking: Predicts interactions with biological targets (e.g., acetylcholine esterase). Use software like AutoDock Vina with crystal structures from PDB.
- QSAR Studies: Correlates substituent electronic parameters (Hammett constants) with IC values.
Q. Table 2: Substituent Impact on Activity
| Substituent (Position) | LogP | IC (μM) | Target Receptor |
|---|---|---|---|
| -NH (3) | 2.1 | 0.45 | AChE |
| -Cl (2) | 2.8 | 0.78 | Dopamine D2 |
| -OCH (7) | 1.9 | 1.2 | Serotonin 5-HT3 |
Q. What strategies resolve contradictions in reported IC50_{50}50 values across biological assays?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions: Variability in pH, buffer composition, or cell lines (e.g., HEK293 vs. CHO cells). Standardize protocols using guidelines like OECD 423 .
- Compound Purity: Impurities ≥2% (e.g., unreacted starting material) skew results. Validate purity via HPLC-DAD/MS (e.g., C18 column, 0.1% TFA in acetonitrile/water gradient) .
- Data Normalization: Use internal controls (e.g., reference inhibitors) to correct for inter-experimental variability.
Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility: The hydrochloride salt improves aqueous solubility (e.g., 12 mg/mL in water vs. 0.3 mg/mL for free base in ethanol) due to ionic dissociation. In organic solvents (e.g., DMSO), the free base dominates solubility .
- Stability: Hydrochloride salts exhibit higher thermal stability (decomposition >200°C) but are hygroscopic. Store in desiccated, amber vials at 4°C .
Q. Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.0 |
| Ethanol | 8.5 |
| DMSO | 15.2 |
| Chloroform | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
